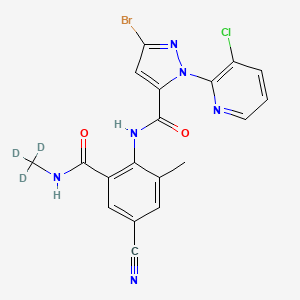

Cyantraniliprole D3

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H14BrClN6O2 |

|---|---|

Molecular Weight |

476.7 g/mol |

IUPAC Name |

3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-(trideuteriomethylcarbamoyl)phenyl]pyrazole-5-carboxamide |

InChI |

InChI=1S/C19H14BrClN6O2/c1-10-6-11(9-22)7-12(18(28)23-2)16(10)25-19(29)14-8-15(20)26-27(14)17-13(21)4-3-5-24-17/h3-8H,1-2H3,(H,23,28)(H,25,29)/i2D3 |

InChI Key |

DVBUIBGJRQBEDP-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C1=C(C(=CC(=C1)C#N)C)NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Role of Cyantraniliprole and its Deuterated Analog in Modern Research

An In-Depth Technical Guide to Cyantraniliprole D3: Structure, Properties, and Application

Cyantraniliprole is a second-generation anthranilic diamide insecticide renowned for its broad-spectrum efficacy against a wide range of chewing and sucking pests.[1][2] It offers both systemic and foliar activity, making it a versatile tool in integrated pest management programs.[2][3] Its novel mode of action targets the insect's muscular system, representing a significant advancement over older chemistries.[4][5]

For researchers, scientists, and drug development professionals, the precise quantification of Cyantraniliprole in complex matrices is paramount for environmental fate studies, residue analysis, and metabolic research. This necessity drives the use of its stable isotope-labeled counterpart, Cyantraniliprole D3. The incorporation of deuterium atoms provides a mass shift detectable by mass spectrometry without significantly altering the chemical and physical properties of the molecule.[6][7] This makes Cyantraniliprole D3 the gold standard internal standard for quantitative assays, enabling highly accurate and reproducible results by compensating for variability during sample preparation and analysis.[8][9][10] This guide provides a comprehensive technical overview of the chemical structure, properties, and core applications of Cyantraniliprole D3.

Chemical Identity and Physicochemical Properties

Cyantraniliprole D3 is structurally identical to Cyantraniliprole, with the exception of three hydrogen atoms on the methylcarbamoyl group being replaced by deuterium atoms.[11][12] This substitution is key to its utility as an internal standard in mass spectrometry.[13][14]

Table 1: Chemical and Physical Properties of Cyantraniliprole and Cyantraniliprole D3

| Property | Cyantraniliprole | Cyantraniliprole D3 | Source(s) |

| IUPAC Name | 3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-[(methylamino)carbonyl]phenyl]-1H-pyrazole-5-carboxamide | 3-bromo-1-(3-chloropyridin-2-yl)-N-{4-cyano-2-methyl-6-[(methyl-d3-amino)carbonyl]phenyl}-1H-pyrazole-5-carboxamide | [15][12] |

| Synonyms | DPX-HGW86, HGW-86 | Cyantraniliprole-D3, HGW-86 D3, DPX-HGW86 D3 | [15][11] |

| CAS Number | 736994-63-1 | 1392493-34-3 | [15][16] |

| Molecular Formula | C₁₉H₁₄BrClN₆O₂ | C₁₉H₁₁D₃BrClN₆O₂ | [15][11] |

| Molecular Weight | 473.71 g/mol | 476.73 g/mol | [17][11] |

| Aqueous Solubility | Moderately soluble; pH dependent (~17 mg/L at pH 4, ~6 mg/L at pH 9) | Not explicitly stated, but assumed to be nearly identical to parent | [18] |

| Organic Solubility | Soluble in DMSO (~5 mg/mL) and DMF (~30 mg/mL) | Soluble in DMSO (10 mM) | [15][11] |

| Volatility | Very slightly volatile (5.1 × 10⁻¹⁵ Pa at 20°C) | Not explicitly stated, but assumed to be nearly identical to parent | [18] |

| pKa | 8.8 at 20°C | Not explicitly stated, but assumed to be nearly identical to parent | [18] |

Mechanism of Action: Ryanodine Receptor Modulation

Cyantraniliprole is classified as an IRAC Group 28 insecticide, functioning as a modulator of insect ryanodine receptors (RyRs).[4] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells, crucial for regulating muscle contraction.[19][20]

The insecticidal action unfolds through the following sequence:

-

Binding: Cyantraniliprole binds to the insect's ryanodine receptors at an allosteric site, distinct from the binding site of ryanodine itself.[2][15]

-

Channel Activation: This binding locks the RyR channel in a partially open state.[21]

-

Calcium Release: The unregulated activation leads to a sustained and uncontrolled release of stored calcium ions (Ca²⁺) from the sarcoplasmic reticulum into the cytoplasm of the muscle cells.[4][22]

-

Muscle Dysfunction: The depletion of internal calcium stores and elevated cytoplasmic calcium levels impair the regulation of muscle contraction, causing rapid feeding cessation, lethargy, muscle paralysis, and ultimately, death of the insect.[18][23]

This mode of action is highly selective for insect RyRs, contributing to the compound's low acute toxicity in vertebrates.[4][24]

Caption: Mechanism of action of Cyantraniliprole on insect ryanodine receptors.

Synthesis and Formulation Overview

The commercial production of Cyantraniliprole involves a multi-step chemical synthesis.[25] A common convergent route involves the coupling of two key intermediates: a substituted anthranilic acid and a pyrazole carboxylic acid.[26] This process typically includes steps such as bromination, nitrile introduction, and the formation of the final carboxamide linkage to yield the active molecule.[25][26] Formulations are designed to suit various application methods and include suspension concentrates, oil dispersions, and granules for both foliar and soil application.[3]

The Indispensable Role of Cyantraniliprole D3 in Quantitative Analysis

In modern analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), stable isotope dilution is the benchmark for achieving the highest levels of accuracy and precision.[6] Cyantraniliprole D3 serves as an ideal internal standard for the quantification of Cyantraniliprole for several critical reasons:

-

Near-Identical Chemical Behavior: Being chemically analogous to the target analyte, Cyantraniliprole D3 exhibits almost identical behavior during sample extraction, cleanup, and chromatographic separation (co-elution).[9][10] This ensures that any loss of the target analyte during sample processing is mirrored by a proportional loss of the internal standard.[6]

-

Correction for Matrix Effects: In complex matrices like soil, water, or plant tissues, other co-extracted compounds can enhance or suppress the ionization of the target analyte in the mass spectrometer's source.[8] Because the deuterated standard co-elutes and has the same ionization characteristics, it experiences the same matrix effects, allowing for reliable normalization of the analyte's signal.[9]

-

Improved Reproducibility: The use of a deuterated internal standard corrects for variations in injection volume and instrument response, leading to significantly enhanced precision and run-to-run reproducibility.[7][9]

Analytical Methodology: Quantification by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method for the sensitive and selective determination of Cyantraniliprole and its metabolites in various environmental and agricultural samples.[27][28]

Caption: General workflow for Cyantraniliprole residue analysis using UPLC-MS/MS.

Exemplar Protocol: Cyantraniliprole Residue in Tomato Matrix

This protocol is a representative workflow based on established methodologies.[27][29]

1. Sample Preparation & Extraction

-

Rationale: Homogenization ensures a representative sample. Fortification with the Cyantraniliprole D3 internal standard (IS) at the very beginning is critical to account for analyte loss throughout the entire workflow.

-

Steps:

-

Weigh 10 g of homogenized tomato sample into a 50 mL polypropylene centrifuge tube.

-

Spike the sample with 100 µL of a 1 µg/mL solution of Cyantraniliprole D3 in acetonitrile (final concentration 10 ng/g).

-

Add 10 mL of acetonitrile.

-

Add a QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride).

-

Cap tightly and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Rationale: The supernatant from the initial extraction contains co-extracted matrix components (e.g., pigments, fatty acids) that can interfere with LC-MS/MS analysis. d-SPE with Primary and Secondary Amine (PSA) sorbent removes these interferences.

-

Steps:

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE powder (e.g., 150 mg magnesium sulfate, 50 mg PSA).

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Filter the final supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

3. UPLC-MS/MS Analysis

-

Rationale: UPLC provides rapid and high-resolution separation. Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity for quantification. Two precursor-product ion transitions are monitored for both the analyte and the IS to ensure confident identification and quantification.[27]

-

Typical Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

MRM Transitions (Illustrative):

-

Cyantraniliprole: Q1 -> Q3 (e.g., 474.0 -> 285.1)

-

Cyantraniliprole D3: Q1 -> Q3 (e.g., 477.0 -> 285.1)

-

-

4. Quantification

-

Rationale: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The concentration of Cyantraniliprole in the unknown sample is then calculated from this curve. This ratio-based approach is the cornerstone of the stable isotope dilution technique, ensuring high accuracy.

-

Steps:

-

Prepare a series of calibration standards containing known concentrations of Cyantraniliprole and a fixed concentration of Cyantraniliprole D3.

-

Analyze the standards and samples under the same UPLC-MS/MS conditions.

-

Calculate the peak area ratio (Cyantraniliprole / Cyantraniliprole D3) for each standard and sample.

-

Generate a linear regression calibration curve.

-

Determine the concentration of Cyantraniliprole in the sample extract from the curve and calculate the final concentration in the original sample, accounting for initial weight and dilution factors.

-

Conclusion

Cyantraniliprole D3 is an essential tool for the scientific community, enabling robust and reliable quantification of its parent insecticide. Its utility is grounded in the principles of stable isotope dilution, which remains the most rigorous method for quantitative analysis in complex matrices by mass spectrometry. Understanding the chemical properties, mechanism of action, and the specific analytical role of Cyantraniliprole D3 allows researchers to generate high-quality, defensible data critical for regulatory compliance, environmental monitoring, and advanced toxicological studies.

References

[18] Public Release Summary on the Evaluation of the New Active Constituent Cyantraniliprole in the Product DuPont Exirel Insecticide. [25] Cyantraniliprole (Ref: DPX-HGW86) - AERU - University of Hertfordshire. [16] Cyantraniliprole D3 | 1392493-34-3 - A Chemtek. [11] tcsc4082 Cyantraniliprole D3 - Taiclone. [4] CYANTRANILIPROLE: A NOVEL INSECTICIDE FOR CONTROL OF URBAN PESTS. [12] Cyantraniliprole D3 - Xcess Biosciences. [19] Ryanodine Receptors for Drugs and Insecticides: An Overview - PubMed. [8] A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [21] Ryanodine Receptor Modulators — IRAC Group 28 - Greenhouse Product News. [9] Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. [30] Proposed transformation pathways of cyantraniliprole in tomato plant... - ResearchGate. [6] The Indispensable Role of Deuterated Standards in Mass Spectrometry - Benchchem. [7] Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [31] Persistence and metabolism of the diamide insecticide cyantraniliprole in tomato plants. [15] PRODUCT INFORMATION - Cayman Chemical. [5] Cyantraniliprole 10% SC, 200g/l SC Insecticide - POMAIS Agriculture. [23] nair-cyantraniliprole.pdf - Minnesota Department of Agriculture. [13] Cyantraniliprole-d3 (HGW-86-d3) | Isotope-Labeled Compound - MedchemExpress.com. [2] A Preliminary Analysis on the Insecticidal Effect of Cyantraniliprole against Stored-Product Pests - MDPI. [32] Cyantraniliprole D3 | C19H14BrClN6O2 | CID 92044372 - PubChem. [14] Cyantraniliprole-d3 | Deuterium labeled isotope | TargetMol. [27] Determination of cyantraniliprole and its major metabolite residues in vegetable and soil using ultra-performance liquid chromatography/tandem mass spectrometry - PubMed. [22] Ryanodine Receptors for Drugs and Insecticides: An Overview - ResearchGate. [33] (PDF) Persistence and metabolism of the diamide insecticide cyantraniliprole in tomato plants - ResearchGate. [10] Deuterated internal standards and bioanalysis by AptoChem. [17] Cyantraniliprole | MedChemExpress - Life Technologies (India) Pvt. Ltd. [20] Ryanodine Receptors for Drugs and Insecticides: An Overview - Ingenta Connect. [28] Determination of cyantraniliprole and its major metabolite residues in pakchoi and soil using ultra-performance liquid chromatography-tandem mass spectrometry - PubMed. [1] Synthesis of cyantraniliprole and its bioactivity | Request PDF - ResearchGate. [24] Ryanodine Receptor as Insecticide Target - PubMed. [29] Determination of cyantraniliprole and its major metabolite residues in vegetable and soil using ultra-performance liquid chromatography/tandem mass spectrometry - ResearchGate. [26] Synthetic route to the insecticide Cyclaniliprole - ChemicalBook. [3] Cyantraniliprole Impurities and Related Compound - Veeprho.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. veeprho.com [veeprho.com]

- 4. icup.org.uk [icup.org.uk]

- 5. pomais.com [pomais.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. texilajournal.com [texilajournal.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 11. Cyantraniliprole D3 - tcsc4082 - Taiclone [taiclone.com]

- 12. xcessbio.com [xcessbio.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Cyantraniliprole-d3 | Deuterium labeled isotope | TargetMol [targetmol.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. achemtek.com [achemtek.com]

- 17. lifetechindia.com [lifetechindia.com]

- 18. apvma.gov.au [apvma.gov.au]

- 19. Ryanodine Receptors for Drugs and Insecticides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ingentaconnect.com [ingentaconnect.com]

- 21. gpnmag.com [gpnmag.com]

- 22. researchgate.net [researchgate.net]

- 23. mda.state.mn.us [mda.state.mn.us]

- 24. Ryanodine Receptor as Insecticide Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cyantraniliprole (Ref: DPX-HGW86) [sitem.herts.ac.uk]

- 26. Synthetic route to the insecticide Cyclaniliprole_Chemicalbook [chemicalbook.com]

- 27. Determination of cyantraniliprole and its major metabolite residues in vegetable and soil using ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Determination of cyantraniliprole and its major metabolite residues in pakchoi and soil using ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. Persistence and metabolism of the diamide insecticide cyantraniliprole in tomato plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Cyantraniliprole D3 | C19H14BrClN6O2 | CID 92044372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

Introduction: The Significance of Deuterated Cyantraniliprole

An In-Depth Technical Guide to the Synthesis and Purification of Cyantraniliprole-d3

This guide provides a comprehensive overview of the chemical synthesis and purification of Cyantraniliprole-d3. It is intended for an audience of researchers, chemists, and professionals in drug development and agrochemical science. The document elucidates the strategic chemical pathways, the rationale behind procedural choices, and the robust purification methodologies required to obtain a high-purity, deuterated internal standard essential for metabolic studies and quantitative analysis.

Cyantraniliprole is a second-generation anthranilic diamide insecticide that exhibits broad-spectrum activity against a variety of chewing and sucking pests.[1][2] Its mode of action involves the activation of insect ryanodine receptors, leading to an uncontrolled release of internal calcium stores, which causes muscle paralysis and ultimately, death of the insect.[3][4]

In the field of analytical chemistry and metabolic research, stable isotope-labeled internal standards are indispensable for achieving accurate quantification via mass spectrometry. Cyantraniliprole-d3, a deuterated analog of the parent compound, serves this critical role.[5] Its identical chemical properties and chromatographic behavior, combined with a distinct mass difference of +3 Da, allow it to be used as an ideal internal standard to correct for matrix effects and variations in sample preparation and instrument response. This guide details a robust and logical pathway for its synthesis and purification.

Retrosynthetic Strategy

The synthesis of Cyantraniliprole-d3 hinges on the formation of a central amide bond. A logical retrosynthetic analysis breaks the target molecule down into two key precursors: a deuterated anthranilamide derivative and a pyrazole carboxylic acid. This approach isolates the deuterium labeling step into the synthesis of a single, less complex intermediate.

Caption: Retrosynthetic analysis of Cyantraniliprole-d3.

This strategy is advantageous as it allows for the synthesis and purification of each precursor independently before the final, crucial coupling step. The deuterium label is introduced via a commercially available, deuterated source, ensuring high isotopic enrichment.

Synthesis of Key Precursors

Synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (Precursor B)

This heterocyclic carboxylic acid is a common intermediate for several diamide insecticides.[6] Its synthesis is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity.[7][8]

Rationale: The synthesis begins with commercially available starting materials and proceeds through established cyclization and functional group manipulation reactions. The choice of reagents like hydrazine hydrate for hydrazinolysis and subsequent cyclization followed by bromination and oxidation provides a reliable route to the desired pyrazole core structure.[6]

Experimental Protocol:

-

Hydrazinolysis of 2,3-dichloropyridine: 2,3-dichloropyridine is reacted with hydrazine hydrate to form 3-chloro-2-hydrazinylpyridine.[6] This nucleophilic aromatic substitution reaction is typically performed in a suitable solvent like ethanol or water at elevated temperatures.

-

Cyclization: The resulting hydrazine derivative is then condensed with a suitable three-carbon synthon, such as diethyl maleate, to form the pyrazole ring.[6]

-

Bromination and Oxidation: The pyrazolidine ring is subsequently brominated and oxidized to introduce the bromine atom at the 3-position and to aromatize the ring. This can be achieved using reagents like potassium persulfate and hydrobromic acid.[7][8]

-

Hydrolysis: The final step is the hydrolysis of the ester group (if formed during cyclization) to the carboxylic acid. This is typically accomplished under basic conditions (e.g., using NaOH in methanol/water) followed by acidification to precipitate the product.[6]

The resulting solid is collected by filtration, washed with water, and dried. Purity is assessed by HPLC and NMR.

Synthesis of 2-amino-5-cyano-N-(methyl-d3)-3-methylbenzamide (Precursor A)

This is the critical step where the deuterium label is incorporated. The synthesis starts from a substituted benzoic acid and introduces the cyano and the deuterated N-methylamide functionalities.

Rationale: The most efficient point to introduce the N-methyl-d3 group is during the amidation of a suitable benzoic acid derivative. Using deuterated methylamine (CD₃NH₂) gas or a solution in a polar solvent ensures direct and high-efficiency incorporation of the label. The synthesis of the benzoxazinedione intermediate facilitates a clean and high-yielding reaction with the methylamine.[9]

Caption: Workflow for the synthesis of the deuterated precursor.

Experimental Protocol:

-

Formation of Benzoxazinedione: 2-amino-3-methylbenzoic acid is reacted with a phosgene equivalent, such as bis(trichloromethyl) carbonate (triphosgene), to form 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione.[9] This intermediate activates the carboxyl group for the subsequent amidation.

-

Deuterated Aminolysis: The benzoxazinedione intermediate is dissolved in a suitable organic solvent and reacted with deuterated methylamine (CD₃NH₂). This step opens the ring to form 2-amino-N-(methyl-d3)-3-methylbenzamide.[9]

-

Halogenation: The resulting amide is halogenated at the 5-position, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), to introduce a leaving group for the final cyanation step.

-

Cyanation: The 5-halo-2-amino-N-(methyl-d3)-3-methylbenzamide is converted to the final deuterated precursor via a cyanation reaction. This can be achieved using various methods, including a palladium-catalyzed reaction with zinc cyanide or a Rosenmund-von Braun reaction with copper(I) cyanide.[10][11] The product precipitates and can be collected by filtration.[12][13]

Final Coupling and Purification of Cyantraniliprole-d3

The final stage involves the coupling of the two synthesized precursors, followed by a robust purification process to ensure the high purity required for an analytical standard.

Amide Bond Formation

Rationale: The formation of the amide bond between a carboxylic acid (Precursor B) and an amine (Precursor A) requires an activating agent to convert the carboxylic acid into a more reactive species. Sulfonyl chlorides, such as methanesulfonyl chloride, are effective for this transformation, leading to a mixed anhydride that readily reacts with the amine.

Experimental Protocol:

-

Activation of Carboxylic Acid: Precursor B (3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid) is dissolved in an aprotic solvent (e.g., acetonitrile) with a tertiary amine base (e.g., triethylamine). The solution is cooled, and methanesulfonyl chloride is added dropwise to form the activated intermediate.

-

Coupling Reaction: A solution of Precursor A (2-amino-5-cyano-N-(methyl-d3)-3-methylbenzamide) is added to the reaction mixture. The reaction is allowed to proceed, often with gentle warming, until completion (monitored by TLC or LC-MS).

-

Work-up: Upon completion, the reaction is quenched with water, and the crude Cyantraniliprole-d3 product is extracted into an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated under reduced pressure.

Purification

Rationale: The crude product will contain unreacted starting materials, coupling reagents, and side products. A multi-step purification process is necessary. An initial aqueous slurry wash is highly effective at removing water-soluble impurities.[14] This is followed by recrystallization or column chromatography to remove closely related organic impurities, yielding the final high-purity product.

Caption: General purification workflow for Cyantraniliprole-d3.

Step-by-Step Purification Protocol:

-

Aqueous Slurry Wash: The crude solid is suspended in water, and the slurry is stirred, sometimes with gentle heating (e.g., 35-40°C), for a predetermined time (e.g., one hour).[14] This process dissolves many inorganic and highly polar organic impurities.

-

Filtration: The solid is collected by vacuum filtration and washed with additional water. This step can be repeated if necessary to improve purity.[14]

-

Drying: The washed solid is dried under vacuum at an elevated temperature (e.g., 70°C) to remove residual water.[14]

-

Final Purification (Option A - Recrystallization): The dried solid is dissolved in a minimal amount of a suitable hot solvent or solvent system (e.g., isopropanol, acetonitrile/water) and allowed to cool slowly. The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

-

Final Purification (Option B - Column Chromatography): For the highest purity, the material can be purified by silica gel column chromatography using an appropriate solvent gradient (e.g., hexanes/ethyl acetate).[15] Fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure.

Quality Control and Data Summary

The final product must be rigorously analyzed to confirm its identity, purity, and isotopic enrichment.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for determining chemical purity.[16][17] A purity level of >98% is typically required for an analytical standard.

-

Identity Confirmation: Mass Spectrometry (MS) confirms the correct molecular weight for the deuterated compound. High-resolution MS can verify the elemental composition.

-

Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the chemical structure and can be used to assess the position and extent of deuterium incorporation.

Table 1: Key Properties and Specifications for Cyantraniliprole-d3

| Parameter | Value | Rationale/Method |

| Chemical Formula | C₁₉H₁₁D₃BrClN₅O₂ | Based on chemical structure. |

| Molecular Weight | 495.70 g/mol | Calculated from the atomic weights. |

| Appearance | Off-white to light brown solid | Typical for this class of compounds. |

| Expected Yield | 60-75% (overall) | Dependent on the efficiency of each synthetic step. |

| Purity (HPLC) | ≥ 98.0% | Standard requirement for an analytical internal standard.[16] |

| Isotopic Enrichment | ≥ 99% atom D | Confirmed by Mass Spectrometry. |

Conclusion

The synthesis of Cyantraniliprole-d3 is a well-defined process that leverages established organic chemistry principles to create a high-value analytical standard. The strategic separation of the synthesis into two key precursors allows for the efficient and specific incorporation of the deuterium label. A robust, multi-step purification protocol, combining aqueous washing with either recrystallization or chromatography, is critical for achieving the high purity and isotopic enrichment required for its application in sensitive quantitative assays. This guide provides a logical and technically sound framework for researchers to successfully produce this important analytical tool.

References

-

AERU - University of Hertfordshire. (2025). Cyantraniliprole (Ref: DPX-HGW86). Retrieved from [Link]

- Google Patents. (n.d.). WO2020136480A1 - Process for preparation of anthranilamides.

- Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.

- Google Patents. (n.d.). WO2024038436A1 - Process for preparing cyantraniliprole via amino-cyano-benzene derivative.

-

ResearchGate. (n.d.). Synthesis of cyantraniliprole and its bioactivity | Request PDF. Retrieved from [Link]

-

PubMed Central. (n.d.). Reduction in residual cyantraniliprole levels in spinach after various washing and blanching methods. Retrieved from [Link]

-

MDPI. (n.d.). A Preliminary Analysis on the Insecticidal Effect of Cyantraniliprole against Stored-Product Pests. Retrieved from [Link]

-

Minnesota Department of Agriculture. (n.d.). nair-cyantraniliprole.pdf. Retrieved from [Link]

-

Taiclone. (n.d.). tcsc4082 Cyantraniliprole D3. Retrieved from [Link]

-

FAO. (n.d.). cyantraniliprole (263). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]

-

ResearchGate. (n.d.). Dissipation of the Insecticide Cyantraniliprole and Its Metabolite IN-J9Z38 in Proso Millet during Cultivation. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of clorantraniliprole and cyantraniliprole. Retrieved from [Link]

-

Veeprho. (n.d.). Cyantraniliprole Impurities and Related Compound. Retrieved from [Link]

-

PubMed. (2012). Determination of cyantraniliprole and its major metabolite residues in pakchoi and soil using ultra-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

- Google Patents. (n.d.). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.

-

SIELC Technologies. (n.d.). HPLC Separation of Pesticides, Herbicides, Fungicides, and Insecticides on Newcrom BH Column. Retrieved from [Link]

- Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.

-

Hilaris Publisher. (n.d.). Advanced Chromatographic Techniques for the Detection of Pesticides in Agricultural Runoff. Retrieved from [Link]

- Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.

-

CIB & RC. (n.d.). determination of cyantraniliprole content. Retrieved from [Link]

-

AZoM. (2023). Advances in Chromatography for the Optimal Separation of Pesticides in Food. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2015). A New Validated HPLC method for determination of Cyantraniliprole and its metabolite residues in tomato fruit. Retrieved from [Link]

-

ACS Publications. (n.d.). HPLC-MS/MS Method for the Measurement of Insecticide Degradates in Baby Food. Retrieved from [Link]

-

IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Retrieved from [Link]

-

European Patent Office. (n.d.). PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES - EP 2102150 B1. Retrieved from [Link]

-

Annex Publishers. (2019). Separation and Detection of Monocrotophos by Chromatography Methods in Forensic Samples. Retrieved from [Link]

- Google Patents. (n.d.). EP2729444B1 - Method for manufacturing 2-amino-5-cyano-n,3-dimethylbenzamide.

Sources

- 1. fao.org [fao.org]

- 2. researchgate.net [researchgate.net]

- 3. mda.state.mn.us [mda.state.mn.us]

- 4. veeprho.com [veeprho.com]

- 5. Cyantraniliprole D3 - tcsc4082 - Taiclone [taiclone.com]

- 6. benchchem.com [benchchem.com]

- 7. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]

- 8. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 13. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 14. WO2020136480A1 - Process for preparation of anthranilamides - Google Patents [patents.google.com]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. ppqs.gov.in [ppqs.gov.in]

- 17. ajrconline.org [ajrconline.org]

Cyantraniliprole's Modulation of the Ryanodine Receptor: A Technical Guide to its Mechanism of Action

This in-depth technical guide explores the core mechanism of action of cyantraniliprole, a second-generation anthranilic diamide insecticide, as a potent modulator of the ryanodine receptor (RyR). Designed for researchers, scientists, and drug development professionals, this document elucidates the molecular interactions, conformational changes, and resultant physiological consequences of cyantraniliprole's engagement with this critical intracellular calcium channel.

The Ryanodine Receptor: A Gatekeeper of Intracellular Calcium

The ryanodine receptor is a massive homotetrameric ion channel, exceeding 2 megadaltons in molecular weight, embedded in the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER).[1] In insects, a single RyR isoform is responsible for the rapid release of stored calcium ions (Ca²⁺) into the cytoplasm, a fundamental process in excitation-contraction (E-C) coupling in muscle cells and neuronal signaling.[2] This tightly regulated release of intracellular calcium is the linchpin of muscle function; its dysregulation has profound physiological consequences.

The activation of insect RyRs is a critical step in translating a nerve impulse into muscle contraction. This process, known as Ca²⁺-induced Ca²⁺ release (CICR), is initiated by a small influx of Ca²⁺ through voltage-gated calcium channels in the cell membrane, which then triggers the opening of the RyR and a massive release of Ca²⁺ from the SR. This surge in cytoplasmic Ca²⁺ concentration ultimately leads to muscle contraction.

Cyantraniliprole's Molecular Gambit: Hijacking the Ryanodine Receptor

Cyantraniliprole exerts its insecticidal effects by targeting and locking the RyR in an open conformational state.[1][3] This leads to an uncontrolled and sustained leakage of Ca²⁺ from the SR, depleting intracellular stores and causing continuous muscle activation.[1][4] The resulting spastic paralysis, feeding cessation, and lethargy are the ultimate causes of insect mortality.[1][4]

The Allosteric Binding Site: A Tale of Two Receptors

Cyantraniliprole binds to a specific allosteric site on the RyR, distinct from the binding sites of ryanodine, caffeine, and other known modulators.[3] High-resolution cryo-electron microscopy (cryo-EM) has revealed that this binding pocket is located within the transmembrane domain of the RyR.[5] The remarkable selectivity of cyantraniliprole for insect RyRs over their mammalian counterparts is a cornerstone of its favorable safety profile and is attributed to key differences in the amino acid residues lining this binding pocket.[2][6]

| Residue Position (in P. xylostella RyR) | Insect Residue | Mammalian (Rabbit RyR1) Residue | Significance for Selectivity |

| K4700 | Lysine (K) | Arginine (R) | The less bulky lysine in insects better accommodates diamide binding.[6] |

| Y4701 | Tyrosine (Y) | Phenylalanine (F) | The hydroxyl group of tyrosine in insects can form a hydrogen bond with the diamide. |

| I4790 | Isoleucine (I) | Cysteine (C) | The bulkier isoleucine in insects provides a more favorable hydrophobic interaction.[6] |

| S4919 | Serine (S) | Leucine (L) | The polar serine in insects can form a hydrogen bond, whereas the nonpolar leucine in mammals cannot.[6] |

| V4945 | Valine (V) | Methionine (M) | Differences in the size and polarity of these residues contribute to the differential binding affinity.[6] |

Table 1: Key Amino Acid Residues Conferring Cyantraniliprole Selectivity for Insect Ryanodine Receptors.

Inducing the Open State: A Cascade of Conformational Changes

The binding of cyantraniliprole to its allosteric site triggers a series of conformational changes that propagate through the RyR structure, ultimately leading to the opening of the channel pore. A critical element in this process is the S4-S5 linker, a helical segment that connects the S4 and S5 transmembrane helices.[7] Upon cyantraniliprole binding, the S4-S5 linker is displaced, which in turn allows the S6 transmembrane helix, lining the ion permeation pathway, to move and open the channel gate. This sustained open state leads to the uncontrolled efflux of Ca²⁺ from the SR.

Physiological Ramifications: From Calcium Dysregulation to Paralysis

The cyantraniliprole-induced persistent Ca²⁺ leak has catastrophic consequences for insect physiology. The immediate effect is a rapid increase in the intracellular Ca²⁺ concentration, leading to uncontrolled and sustained muscle contraction.[1] This manifests as muscle tremors and ultimately progresses to flaccid paralysis as the SR's calcium stores are depleted and the machinery for muscle relaxation is overwhelmed.

The disruption of Ca²⁺ homeostasis also impacts the nervous system. The uncontrolled release of Ca²⁺ in neurons can interfere with neurotransmitter release and other signaling processes, contributing to the overall toxic effect. Furthermore, the rapid cessation of feeding observed in insects exposed to cyantraniliprole is a direct consequence of the paralysis of the muscles involved in feeding.[4]

Experimental Protocols for Studying Cyantraniliprole's Mechanism of Action

A multi-faceted experimental approach is essential to fully characterize the interaction of cyantraniliprole with the RyR. The following protocols provide a framework for investigating its binding affinity, impact on channel gating, and effects on intracellular calcium dynamics.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for quantifying the affinity of cyantraniliprole for the RyR. [³H]-Chlorantraniliprole or a similar radiolabeled diamide can be used in competition binding assays to determine the binding affinity (Ki) of unlabeled cyantraniliprole.

Protocol: [³H]-Chlorantraniliprole Competition Binding Assay with Insect Muscle Microsomes

-

Membrane Preparation:

-

Dissect thoracic muscle from the target insect species on ice.

-

Homogenize the tissue in ice-cold homogenization buffer (e.g., 20 mM Tris-HCl, pH 7.4, 250 mM sucrose, 1 mM EDTA, and protease inhibitors).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction containing the SR.

-

Resuspend the pellet in binding buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM KCl, 5 mM MgCl₂) and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of [³H]-chlorantraniliprole (e.g., 1-5 nM).

-

Add increasing concentrations of unlabeled cyantraniliprole (typically from 10⁻¹¹ to 10⁻⁵ M).

-

Add the insect muscle microsome preparation (typically 50-100 µg of protein).

-

Incubate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a wash buffer.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding of [³H]-chlorantraniliprole against the logarithm of the cyantraniliprole concentration.

-

Fit the data to a one-site competition binding model using non-linear regression analysis to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Single-Channel Electrophysiology

Single-channel recordings provide a direct measure of the effect of cyantraniliprole on the gating properties of the RyR, such as its open probability (Po) and mean open and closed times.[3] This can be achieved by incorporating insect RyRs into artificial lipid bilayers or by using the patch-clamp technique on isolated nuclei from cells expressing the receptor.[8]

Protocol: Single-Channel Recording of Insect RyR in a Planar Lipid Bilayer

-

Bilayer Formation:

-

Form a planar lipid bilayer (e.g., a mixture of phosphatidylethanolamine and phosphatidylcholine) across a small aperture separating two chambers (cis and trans).

-

The cis chamber represents the cytoplasm, and the trans chamber represents the SR lumen.

-

-

RyR Incorporation:

-

Add insect muscle microsomes to the cis chamber.

-

Fusion of the microsomes with the bilayer will incorporate RyRs into the membrane.

-

-

Recording:

-

Apply a constant holding potential across the bilayer (e.g., +40 mV).

-

Record single-channel currents using a patch-clamp amplifier.

-

Establish a baseline recording in a control solution (e.g., containing symmetrical KCl and a low concentration of Ca²⁺ in the cis chamber).

-

Perfuse the cis chamber with a solution containing cyantraniliprole at various concentrations.

-

-

Data Analysis:

-

Analyze the single-channel recordings to determine the open probability (Po), mean open time (To), and mean closed time (Tc).

-

Compare these parameters before and after the application of cyantraniliprole to quantify its effect on channel gating.

-

Intracellular Calcium Imaging

Calcium imaging allows for the visualization and quantification of changes in intracellular Ca²⁺ concentration in response to cyantraniliprole in living cells, such as cultured insect neurons or muscle cells.

Protocol: Calcium Imaging of Insect Neurons

-

Cell Preparation and Dye Loading:

-

Culture insect neurons on glass coverslips.

-

Load the cells with a fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye.

-

-

Imaging:

-

Mount the coverslip on the stage of a fluorescence microscope equipped with a sensitive camera.

-

Perfuse the cells with a physiological saline solution and record baseline fluorescence.

-

Apply cyantraniliprole to the cells via the perfusion system.

-

Record the changes in fluorescence intensity over time.

-

-

Data Analysis:

-

Convert the fluorescence intensity changes to changes in intracellular Ca²⁺ concentration using appropriate calibration methods.

-

Analyze the kinetics of the Ca²⁺ response, including the peak amplitude, rise time, and decay time, to characterize the effect of cyantraniliprole on calcium signaling.

-

| Parameter | Cyantraniliprole Effect on Insect RyR | Cyantraniliprole Effect on Mammalian RyR1 | Reference |

| Binding Affinity (Kd) | Nanomolar range | Micromolar range (~100-fold lower affinity) | [3] |

| Channel Open Probability (Po) | Significantly increased | Weakly increased | [3] |

| Mean Open Time (To) | Unchanged | Unchanged | [3] |

| Mean Close Time (Tc) | Significantly reduced | Reduced | [3] |

Table 2: Comparative Effects of Cyantraniliprole on Insect and Mammalian Ryanodine Receptors.

Conclusion

Cyantraniliprole's efficacy as an insecticide is rooted in its highly specific and potent modulation of the insect ryanodine receptor. By binding to a unique allosteric site, it induces a conformational change that locks the channel in an open state, leading to uncontrolled Ca²⁺ release, muscle paralysis, and ultimately, insect death. The distinct amino acid composition of the diamide binding site in insects versus mammals provides a clear molecular basis for its selective toxicity. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the intricate details of this mechanism and to aid in the development of future pest management strategies.

References

-

A Preliminary Analysis on the Insecticidal Effect of Cyantraniliprole against Stored-Product Pests. MDPI. [Link]

-

Comparison of Chlorantraniliprole and Flubendiamide Activity Toward Wild-Type and Malignant Hyperthermia-Susceptible Ryanodine Receptors and Heat Stress Intolerance. PubMed Central. [Link]

-

The Mechanism of Chlorantraniliprole Resistance and Detoxification in Trichogramma chilonis (Hymenoptera: Trichogrammatidae). PubMed Central. [Link]

-

The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel. PubMed. [Link]

-

Effects of Sublethal Concentrations of Cyantraniliprole on the Development, Fecundity and Nutritional Physiology of the Black Cutworm Agrotis ipsilon (Lepidoptera: Noctuidae). PubMed Central. [Link]

-

Species differences in chlorantraniliprole and flubendiamide insecticide binding sites in the ryanodine receptor. ResearchGate. [Link]

-

Chimeric Investigations into the Diamide Binding Site on the Lepidopteran Ryanodine Receptor. PubMed Central. [Link]

-

nair-cyantraniliprole.pdf. Minnesota Department of Agriculture. [Link]

-

The Impact of Systemic Insecticides: Cyantraniliprole and Flupyradifurone on the Mortality of Athalia rosae (Hymenoptera: Tenthredinidae) Based on the Biophoton-Emission of Oilseed Rape. PubMed Central. [Link]

-

Lethal and Sublethal Effects of Cyantraniliprole on the Biology and Metabolic Enzyme Activities of Two Lepidopteran Pests, Spodoptera littoralis and Agrotis ipsilon, and A Generalist Predator, Chrysoperla carnea (Neuroptera: Chrysopidae). MDPI. [Link]

-

Evaluation of Cyantraniliprole and Other Commercial Fly Baits under Laboratory and Field Conditions. ResearchGate. [Link]

-

Distinct But Coupled Insecticide Binding Sites for [N-C3H3]Chlorantraniliprole, Flubendiamide, and [3H]Ryanodine. PubMed Central. [Link]

-

A Comparative Perspective on Functionally-Related, Intracellular Calcium Channels: The Insect Ryanodine and Inositol 1,4,5-Trisphosphate Receptors. PubMed Central. [Link]

-

Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance. National Institutes of Health. [Link]

-

Induction of Intracellular Ca2+ and pH Changes in Sf9 Insect Cells by Rhodojaponin-III, A Natural Botanic Insecticide Isolated from Rhododendron molle. PubMed Central. [Link]

-

Regulation of Ryanodine Receptor Ion Channels Through Posttranslational Modifications. [Link]

-

Regulation of excitation‐contraction coupling at the Drosophila neuromuscular junction. ResearchGate. [Link]

-

Calmodulin Modulation of Insect Ryanodine Receptor. ResearchGate. [Link]

-

Regulation of excitation-contraction coupling at the Drosophila neuromuscular junction. PubMed Central. [Link]

-

Patch-Clamp Electrophysiology of Intracellular Ca2+ Channels. PubMed Central. [Link]

-

Dstac Regulates Excitation-Contraction Coupling in Drosophila Body Wall Muscles. [Link]

-

Regulation of excitation-contraction coupling at the Drosophila neuromuscular junction. PubMed. [Link]

-

Chloride intracellular channel gene knockdown induces insect cell lines death and level increases of intracellular calcium ions. Frontiers. [Link]

-

The excitation–contraction coupling mechanism in skeletal muscle. PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Comparison of Chlorantraniliprole and Flubendiamide Activity Toward Wild-Type and Malignant Hyperthermia-Susceptible Ryanodine Receptors and Heat Stress Intolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Sublethal Concentrations of Cyantraniliprole on the Development, Fecundity and Nutritional Physiology of the Black Cutworm Agrotis ipsilon (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chimeric Investigations into the Diamide Binding Site on the Lepidopteran Ryanodine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Patch-Clamp Electrophysiology of Intracellular Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Analytical Landscape: A Technical Guide to the Commercial Availability and Application of Cyantraniliprole D3 Analytical Standard

For Immediate Release to the Scientific Community

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability, synthesis, and analytical application of the Cyantraniliprole D3 analytical standard. As a stable isotope-labeled internal standard, Cyantraniliprole D3 is a critical tool for accurate quantification in complex matrices, mitigating ion suppression and extraction variability in modern analytical techniques.

Introduction: The Need for Precision in Cyantraniliprole Analysis

Cyantraniliprole is a second-generation anthranilic diamide insecticide that has seen widespread use in agriculture.[1] Its mode of action involves the activation of insect ryanodine receptors, leading to uncontrolled release of intracellular calcium and subsequent paralysis and death of the target pest. Due to its efficacy, its residues and metabolites are a focus of regulatory monitoring in food and environmental samples.[1]

Accurate and precise quantification of Cyantraniliprole is paramount for ensuring food safety, environmental protection, and for research into its metabolic fate. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and selectivity.[1][2] However, matrix effects in complex samples such as soil, vegetables, and biological fluids can significantly impact the accuracy of LC-MS/MS analyses. The use of a stable isotope-labeled internal standard, such as Cyantraniliprole D3, is the gold standard for correcting these matrix-induced errors and ensuring the reliability of quantitative data.[3]

This guide will delve into the commercial availability of this essential analytical standard, provide insights into its synthesis, detail its application in validated analytical methods, and discuss the importance of certified reference materials in maintaining data integrity.

Synthesis and Characterization of Cyantraniliprole D3

The synthesis of Cyantraniliprole D3 involves the introduction of three deuterium atoms into the N-methylcarbamoyl group of the Cyantraniliprole molecule. This is typically achieved by using a deuterated precursor, namely deuterated methylamine (CD₃NH₂), in the final stages of the synthesis.

A plausible synthetic route, based on established chemical principles and available literature on the synthesis of Cyantraniliprole and related compounds, is outlined below.

Conceptual Synthetic Pathway

The synthesis can be conceptually broken down into three key stages:

-

Preparation of the Pyrazole Carboxylic Acid Core: The synthesis of the central 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid building block is a critical first step. Various methods have been reported for the synthesis of this intermediate.[4][5][6]

-

Synthesis of the Anthranilamide Moiety with a Deuterated Methyl Group: This involves the reaction of an appropriate isatoic anhydride derivative with deuterated methylamine hydrochloride to form the N-methyl-d3-anthranilamide intermediate.

-

Final Coupling Reaction: The pyrazole carboxylic acid is then coupled with the deuterated anthranilamide to yield the final Cyantraniliprole D3 product.

Diagram: Conceptual Synthetic Pathway for Cyantraniliprole D3

Caption: A high-level overview of the synthetic strategy for Cyantraniliprole D3.

Key Synthetic Steps and Considerations

-

Preparation of Deuterated Methylamine (CD₃NH₂): Deuterated methylamine hydrochloride can be synthesized from deuterated nitromethane or by using a deuterated methylation reagent with a protected benzylamine.[7][8][9][10][11] The isotopic purity of the deuterated methylamine is crucial for the final product's quality.

-

Reaction with Isatoic Anhydride: Isatoic anhydrides react with primary amines to form amides.[12][13][14][15][16] In this case, the reaction of the appropriate isatoic anhydride with deuterated methylamine would yield the desired deuterated anthranilamide intermediate.

-

Amide Coupling: The final step involves an amide bond formation between the pyrazole carboxylic acid and the deuterated anthranilamide. Standard peptide coupling reagents can be employed for this transformation.

Commercial Availability and Quality Assurance

The Cyantraniliprole D3 analytical standard is commercially available from a number of specialized chemical suppliers. Its CAS number is 1392493-34-3 .[17][18][19]

When sourcing this analytical standard, it is imperative for researchers to consider the quality and certification of the product. Reputable suppliers provide comprehensive documentation, including a Certificate of Analysis (CoA), which details the chemical purity, isotopic enrichment, and concentration of the standard.

Major Commercial Suppliers

| Supplier | Product Name | Purity/Format |

| A Chemtek | Cyantraniliprole D3 | 98+% |

| Veeprho | Cyantraniliprole-D3 | Not specified |

| BuyersGuideChem | Cyantraniliprole D3 | Lists various suppliers |

Note: This is not an exhaustive list, and availability may vary by region.

The Importance of ISO 17034 and ISO/IEC 17025 Accreditation

For the highest level of confidence in analytical results, it is recommended to source certified reference materials (CRMs) from producers accredited to ISO 17034 .[20][21][22][23][24] This international standard specifies the general requirements for the competence of reference material producers and ensures that the material is produced with high quality, traceability, and reliability.[20][21][22][23][24]

Furthermore, laboratories performing the analysis should ideally be accredited to ISO/IEC 17025 .[25][26][27][28][29] This standard outlines the general requirements for the competence, impartiality, and consistent operation of testing and calibration laboratories.[25][26][27][28][29]

Diagram: The Role of ISO Standards in Ensuring Data Quality

Caption: The interplay of ISO standards in the analytical workflow.

Application in Quantitative Analysis: A Step-by-Step Protocol

The primary application of Cyantraniliprole D3 is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of Cyantraniliprole in various matrices.

Principle of Isotope Dilution Mass Spectrometry

IDMS is a powerful technique that relies on the addition of a known amount of a stable isotope-labeled analogue of the analyte to the sample prior to extraction and analysis. The labeled standard (Cyantraniliprole D3) is chemically identical to the native analyte (Cyantraniliprole) and therefore behaves identically during sample preparation and analysis, including extraction, derivatization, and ionization in the mass spectrometer. Any losses of the analyte during sample processing will be mirrored by proportional losses of the internal standard. The ratio of the native analyte to the labeled internal standard is measured by the mass spectrometer, allowing for highly accurate quantification that is independent of sample recovery.[3]

Experimental Protocol: Quantification of Cyantraniliprole in Vegetable Matrix using LC-MS/MS

This protocol provides a general framework for the analysis of Cyantraniliprole in a vegetable matrix using Cyantraniliprole D3 as an internal standard. Optimization may be required for specific matrices and instrumentation.

1. Preparation of Standard Solutions:

- Prepare a stock solution of Cyantraniliprole and Cyantraniliprole D3 in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

- From the stock solutions, prepare a series of working standard solutions containing a fixed concentration of Cyantraniliprole D3 and varying concentrations of Cyantraniliprole to create a calibration curve.

2. Sample Preparation (QuEChERS Method):

- Homogenize a representative sample of the vegetable matrix (e.g., 10 g).

- Add a known volume of the Cyantraniliprole D3 internal standard working solution to the homogenized sample.

- Add 10 mL of acetonitrile and shake vigorously for 1 minute.

- Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake again.

- Centrifuge the sample to separate the layers.

- Take an aliquot of the supernatant (acetonitrile layer) and subject it to dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., PSA, C18) to remove interfering matrix components.[1]

- Centrifuge and filter the supernatant before LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: A C18 reversed-phase column is typically used.

- Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve ionization.

- Injection Volume: 5-10 µL.

- Tandem Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.

- Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for both Cyantraniliprole and Cyantraniliprole D3 to ensure selectivity and confirm identity. The precursor ion for Cyantraniliprole D3 will be 3 mass units higher than that of the native Cyantraniliprole.

4. Data Processing and Quantification:

- Generate a calibration curve by plotting the ratio of the peak area of Cyantraniliprole to the peak area of Cyantraniliprole D3 against the concentration of Cyantraniliprole in the working standards.

- Calculate the concentration of Cyantraniliprole in the unknown samples by determining the peak area ratio of the native analyte to the internal standard and interpolating from the calibration curve.

Diagram: Analytical Workflow for Cyantraniliprole Quantification

Caption: Step-by-step workflow for the analysis of Cyantraniliprole using a deuterated internal standard.

Conclusion

The commercial availability of the Cyantraniliprole D3 analytical standard is a significant enabler for high-quality research and regulatory monitoring. Its use as an internal standard in LC-MS/MS analysis is essential for overcoming matrix effects and achieving accurate and reliable quantification. By understanding the principles of its synthesis, the importance of sourcing certified reference materials, and adhering to validated analytical protocols, researchers can ensure the integrity and defensibility of their data. This technical guide serves as a foundational resource for scientists and professionals working in the fields of analytical chemistry, food safety, and environmental science, empowering them with the knowledge to confidently and accurately measure Cyantraniliprole in a variety of complex matrices.

References

-

Dong, F., Liu, X., Xu, J., Li, J., Li, Y., & Zheng, Y. (2012). Determination of cyantraniliprole and its major metabolite residues in pakchoi and soil using ultra-performance liquid chromatography-tandem mass spectrometry. Bulletin of environmental contamination and toxicology, 89(4), 853–858. [Link]

- Malhat, F., Abdallah, H., & Hegazy, I. (2014). A method for the determination of cyantraniliprole residues in tomato by high-performance liquid chromatography. Arabian Journal of Chemistry, 7(5), 897-901.

- Vandenberg, J. D., & Wagner, E. C. (1954). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry, 19(8), 1213-1218.

- CN112159324B - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc - Google Patents. (n.d.).

-

Lee, J., Jung, M. W., Lee, J., Kim, S. G., & Kim, J. H. (2019). Dissipation of the Insecticide Cyantraniliprole and Its Metabolite IN-J9Z38 in Proso Millet during Cultivation. Applied Sciences, 9(16), 3326. [Link]

-

Introduction on how ISO 17034 ensures CRM quality. (2025, April 7). ARO Scientific. Retrieved January 16, 2026, from [Link]

-

Kumar, A., Singh, S., Singh, B., & Singh, G. (2018). LC-ESI-MS/MS Method for Determination of Chlorantraniliprole Residue and its Dissipation Kinetics in Pigeonpea. ResearchGate. [Link]

-

Determination of Cyantraniliprole and its Major Metabolite Residues in Pakchoi and Soil Using Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry | Request PDF. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

- CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents. (n.d.).

-

Cyantraniliprole Impurity 1. (n.d.). Veeprho. Retrieved January 16, 2026, from [Link]

-

ISO 17034: What Is It & Why Is It Important? (2022, February 7). Excedr. Retrieved January 16, 2026, from [Link]

-

A practical synthesis of deuterated methylamine and dimethylamine. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Spotlight on accreditation standards: ISO/IEC 17025 for laboratory testing/calibration. (2025, August 7). UKAS. Retrieved January 16, 2026, from [Link]

- Isatoic Anhydride. IV. Reactions with Various Nucleophiles. (1954). Journal of the American Chemical Society, 76(4), 1217-1219.

-

Cyantraniliprole D3 | 1392493-34-3. (n.d.). BuyersGuideChem. Retrieved January 16, 2026, from [Link]

-

ISO/IEC 17025: A Complete Guide to Lab Accreditation. (n.d.). IntuitionLabs. Retrieved January 16, 2026, from [Link]

-

Pan, X., Dong, F., Xu, J., Liu, X., Chen, Z., Liu, N., ... & Zheng, Y. (2015). Simultaneous determination of chlorantraniliprole and cyantraniliprole in fruits, vegetables and cereals using ultra-high-performance liquid chromatography-tandem mass spectrometry with the isotope-labelled internal standard method. Analytical and bioanalytical chemistry, 407(14), 4111–4120. [Link]

- US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof - Google Patents. (n.d.).

-

Understanding the 5 Whys of ISO 17034 Accreditation. (2024, July 25). Perry Johnson Laboratory Accreditation, Inc. Retrieved January 16, 2026, from [Link]

-

What is ISO 17025. (2023, June 20). Ideagen. Retrieved January 16, 2026, from [Link]

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved January 16, 2026, from [Link]

-

What Is ISO 17034? (2024, February 15). The ANSI Blog. Retrieved January 16, 2026, from [Link]

-

acid anhydrides with ammonia or primary amines. (n.d.). Chemguide. Retrieved January 16, 2026, from [Link]

-

Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

PREPARATION METHODS OF METHYL-D3-AMINE AND SALTS THEREOF - European Patent Office - EP 2548859 B1. (n.d.). Googleapis.com. Retrieved January 16, 2026, from [Link]

-

Acid Anhydrides React with Amines to Form Amides. (2023, January 22). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

-

cyantraniliprole (263). (n.d.). Retrieved January 16, 2026, from [Link]

-

ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. (2025, December 21). Retrieved January 16, 2026, from [Link]

-

All you need to know about ISO 17025:2017 accredited laboratories. (2025, July 3). Eurofins USA. Retrieved January 16, 2026, from [Link]

-

ISO/IEC17025 Explained By An Accredited Laboratory. (2021, June 23). CARO.ca. Retrieved January 16, 2026, from [Link]

-

Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.). Retrieved January 16, 2026, from [Link]

-

Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H). (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

2840171-34-6 | Product Name : 3-Bromo-1-(3-chloropyridin-2-yl)-N-(3,4-dichloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

Sources

- 1. Determination of cyantraniliprole and its major metabolite residues in pakchoi and soil using ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. Simultaneous determination of chlorantraniliprole and cyantraniliprole in fruits, vegetables and cereals using ultra-high-performance liquid chromatography-tandem mass spectrometry with the isotope-labelled internal standard method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 7. CN112159324B - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. myttex.net [myttex.net]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 17. achemtek.com [achemtek.com]

- 18. veeprho.com [veeprho.com]

- 19. Cyantraniliprole D3 | 736994-63-1 - BuyersGuideChem [buyersguidechem.com]

- 20. Introduction on how ISO 17034 ensures CRM quality [aroscientific.com]

- 21. ISO 17034: What Is It & Why Is It Important? [excedr.com]

- 22. pjlabs.com [pjlabs.com]

- 23. What Is ISO 17034? - The ANSI Blog [blog.ansi.org]

- 24. certbetter.com [certbetter.com]

- 25. ukas.com [ukas.com]

- 26. intuitionlabs.ai [intuitionlabs.ai]

- 27. What is ISO 17025 [ideagen.com]

- 28. All you need to know about ISO 17025:2017 accredited laboratories - Eurofins USA [eurofinsus.com]

- 29. caro.ca [caro.ca]

An In-Depth Technical Guide to the Stability and Storage of Cyantraniliprole-d3

Introduction: The Critical Role of Isotopic Standards

In the landscape of modern analytical chemistry, particularly in quantitative mass spectrometry, the integrity of results is fundamentally reliant on the quality of the internal standards used. Cyantraniliprole-d3, the deuterated isotopologue of the broad-spectrum insecticide Cyantraniliprole, serves as an indispensable tool for researchers in environmental science, food safety, and pharmacokinetics. Its function is to provide a precise benchmark for the quantification of the parent compound, correcting for variations in sample preparation and instrument response.

The structural similarity and identical chromatographic behavior of Cyantraniliprole-d3 to the native analyte ensure it navigates the analytical workflow in a parallel manner.[1] However, the assumption of its stability is a critical variable that must be controlled. Degradation of this internal standard can lead to significant quantification errors, compromising the validity of experimental data. This guide provides a comprehensive technical overview of the factors influencing the stability of Cyantraniliprole-d3 and establishes a framework for its optimal storage and handling, ensuring its reliability for high-precision laboratory work.[1]

Physicochemical Properties and Inherent Stability

Cyantraniliprole is a member of the anthranilic diamide class of insecticides.[2] While specific data for the deuterated form is limited, its physicochemical properties are considered virtually identical to the parent compound. The stability of the carbon-deuterium bond is robust under typical analytical conditions, meaning the primary stability concerns are dictated by the vulnerabilities of the Cyantraniliprole molecule itself.[1]

Key molecular features influencing stability include the pyrazole-carboxanilide linkage and the N-methylcarbamoyl group, which are susceptible to chemical degradation. Cyantraniliprole has moderate aqueous solubility and is considered non-volatile.[3] Understanding its degradation pathways is paramount to defining appropriate storage and handling protocols.

Primary Degradation Pathways and Influencing Factors

The degradation of Cyantraniliprole, and by extension Cyantraniliprole-d3, is primarily driven by hydrolysis and photolysis.[4][5][6] Temperature acts as a crucial accelerator for these processes.

Hydrolytic Degradation

Hydrolysis is a significant degradation pathway, particularly under alkaline conditions.[7] The rate of hydrolysis is strongly pH-dependent.[8]

-

Acidic Conditions (pH 4): Cyantraniliprole is relatively stable, with a reported half-life (DT50) of up to 222 days.[8]

-

Neutral Conditions (pH 7): Stability decreases but remains significant.

-

Alkaline Conditions (pH 9): The molecule degrades rapidly, with the half-life dropping to as low as 0.86 days.[8]

The primary mechanism involves the cleavage of the amide bond, leading to the formation of the main hydrolysis product, IN-J9Z38.[4][7] This underscores the critical need to control the pH of any aqueous solutions containing the standard.

Photolytic Degradation

Cyantraniliprole is susceptible to rapid degradation upon exposure to light, particularly in aqueous environments.[5][7]

-

Aqueous Photolysis: Photodegradation is a major pathway in water, with a reported half-life of just 7.9 hours under simulated sunlight.[8] The process involves complex intramolecular rearrangements and cleavage reactions.[5]

-

Soil Surface Photolysis: On dry soil surfaces, photolysis is slow. However, in moist soil, photodegradation is significantly enhanced.[9]

The primary photolysis product is also IN-J9Z38.[4] The high sensitivity to light dictates that the standard must be protected from all light sources during storage and handling.

Thermal Degradation

Elevated temperatures accelerate both hydrolysis and photolysis. While stable at room temperature if protected from light and moisture, long-term stability is compromised.[7][10] Accelerated storage tests, as described in OECD Test Guideline 113, involve storing a substance at 54-55°C for 14 days to simulate long-term storage.[11] Cyantraniliprole's stability is known to decrease at higher temperatures.[7]

Recommended Storage and Handling Conditions

Based on the degradation pathways, a multi-faceted approach to storage is required to preserve the integrity of Cyantraniliprole-d3.

Long-Term Storage (Solid Form)

For optimal long-term stability, Cyantraniliprole-d3 should be stored as a solid under the following conditions:

-

Temperature: ≤ -20°C (Freezer).

-

Atmosphere: Under an inert gas (e.g., argon or nitrogen) to prevent oxidation and moisture ingress.

-

Light: In an amber glass vial, stored in the dark.

-

Moisture: In a desiccated environment.

Stock Solutions

Stock solutions are typically prepared in an organic solvent like acetonitrile or methanol.[4][12]

-

Temperature: Store at 2°C to 8°C (Refrigerator).[13] Some protocols suggest 4°C.[12] Do not freeze aqueous-organic solutions unless the miscibility at low temperatures is confirmed, to avoid precipitation.

-

Container: Use amber glass vials with PTFE-lined caps to prevent light degradation and solvent evaporation.[13]

-

Handling: Before opening, allow the vial to equilibrate to room temperature to prevent condensation from introducing moisture into the stock solution.

Working Solutions

-

Preparation: Prepare fresh working solutions from the stock solution for each analytical run to ensure accuracy.

-

Stability: If temporary storage is necessary, keep working solutions refrigerated and protected from light. The stability in the final extract can be prolonged at refrigerated temperatures.[14]

The following table summarizes the key storage recommendations:

| Form | Temperature | Light Condition | Container | Key Considerations |

| Solid (Long-Term) | ≤ -20°C | Complete Darkness | Amber vial, inert gas | Use desiccator; avoid freeze-thaw cycles |

| Stock Solution | 2°C to 8°C | Darkness | Amber vial, PTFE-lined cap | Equilibrate to room temp before opening |

| Working Solution | 2°C to 8°C | Darkness | Amber autosampler vials | Prepare fresh daily for best results |

Experimental Protocol: Forced Degradation Study

To empirically validate the stability of a new batch of Cyantraniliprole-d3 and identify potential degradation products, a forced degradation study is essential. This protocol serves as a self-validating system, providing confidence in the standard's integrity. The study should adhere to principles outlined in international guidelines, such as those from the OECD.[15][16]

Objective

To assess the stability of Cyantraniliprole-d3 under stress conditions (hydrolytic, photolytic, thermal) and identify major degradants.

Materials

-

Cyantraniliprole-d3 standard

-

HPLC-grade acetonitrile, methanol, and water

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Phosphate buffer solutions (pH 4, 7, 9)

-

HPLC or UPLC-MS/MS system

-

Photostability chamber with controlled light source (e.g., xenon lamp)

-

Calibrated oven

Experimental Workflow Diagram

Caption: Workflow for a forced degradation study of Cyantraniliprole-d3.

Step-by-Step Methodology

-

Preparation of Test Solutions:

-

Prepare a 1 mg/mL stock solution of Cyantraniliprole-d3 in acetonitrile.

-

Dilute this stock to a working concentration of 10 µg/mL in a 50:50 acetonitrile:water mixture. This will be the starting solution for all stress tests.

-

-

Hydrolytic Stress:

-

For each pH condition (4, 7, 9), mix the working solution with the respective buffer in a 1:1 ratio.

-

Place the vials in an oven at 50°C.

-

At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize if necessary, and dilute for analysis.

-

-

Photolytic Stress:

-

Place the working solution in a quartz cuvette or vial within a photostability chamber.

-

Expose the sample to a light source that provides both UV and visible output (ICH Q1B guidelines).

-

Run a parallel control sample shielded from light (wrapped in aluminum foil) to distinguish between photolytic and thermal degradation.

-

Sample at specified time points for analysis.

-

-

Thermal Stress:

-

Place a vial of the working solution and a vial of the solid standard in an oven at 70°C.

-

Sample the solution at specified time points. For the solid, dissolve a pre-weighed amount at each time point for analysis.

-

-

Analysis:

-

Analyze all samples, including a non-stressed control stored at 4°C, by a validated LC-MS/MS method.

-

Calculate the percentage degradation against the initial (T0) concentration.

-

Screen for the appearance of new peaks in the chromatogram and analyze their mass spectra to tentatively identify degradation products.

-

Data Summary and Interpretation